2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with chlorobenzyl and dichlorobenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline intermediate with a suitable thiol reagent, such as 2,4-dichlorobenzylthiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted quinazolines with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorobenzyl and dichlorobenzyl groups may enhance its binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine: Similar structure but with a pyrimidine core.
2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]benzimidazole: Similar structure but with a benzimidazole core.
Uniqueness
2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline is unique due to its specific substitution pattern and the presence of both chlorobenzyl and dichlorobenzyl groups. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2S/c23-16-8-5-14(6-9-16)11-21-26-20-4-2-1-3-18(20)22(27-21)28-13-15-7-10-17(24)12-19(15)25/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDJBKXNXBQGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.